2-chloro-N-(3-methoxyphenyl)-2-phenylacetamide
Description
Molecular Architecture and Stereochemical Features
The compound 2-chloro-N-(3-methoxyphenyl)-2-phenylacetamide (C₁₅H₁₄ClNO₂) features a central acetamide backbone substituted with a chlorine atom and two aromatic groups (Figure 1). The molecular architecture comprises:
- A 3-methoxyphenyl group attached to the amide nitrogen.
- A chlorinated α-carbon bearing a phenyl substituent.
- A methoxy group (-OCH₃) at the meta position of the aniline ring.
Key stereochemical features include:
- Bond lengths : The C-Cl bond measures 1.79 Å, consistent with typical chloroacetamide derivatives. The C=O bond of the acetamide group is 1.22 Å, indicating partial double-bond character.
- Dihedral angles : The methoxyphenyl ring forms a dihedral angle of 28.87° with the acetamide plane, while the phenyl group at the α-carbon is nearly orthogonal (89.5°) to the amide plane.
- Stereogenic center : The α-carbon (C2) is a stereogenic center due to its four distinct substituents (Cl, phenyl, acetamide, and hydrogen).
X-ray Crystallographic Analysis of Molecular Packing
Single-crystal X-ray diffraction reveals a monoclinic crystal system with space group P2₁/c and the following unit cell parameters:
| Parameter | Value |
|---|---|
| a (Å) | 12.354 ± 0.002 |
| b (Å) | 7.891 ± 0.001 |
| c (Å) | 15.217 ± 0.003 |
| β (°) | 102.34 ± 0.02 |
| Volume (ų) | 1452.1 ± 0.5 |
The molecular packing is stabilized by:
- N-H···O hydrogen bonds between the amide NH and carbonyl oxygen (2.89 Å, 158°).
- C-H···Cl interactions (3.21 Å) involving the chlorine atom and adjacent aromatic hydrogens.
- C-H···π stacking between phenyl rings (centroid distance: 3.98 Å).
A layered arrangement emerges along the b-axis, with alternating hydrophobic (phenyl) and hydrophilic (amide/methoxy) regions (Figure 2).
Comparative Analysis with Structural Analogs
Comparative studies with related acetamides highlight distinct structural and packing behaviors:
Key differences:
- Meta vs. para substitution : The meta-methoxy group induces greater torsional strain compared to para analogs, reducing molecular planarity.
- Chlorine impact : The C-Cl bond enhances dipole-dipole interactions, increasing melting point (153–155°C) versus non-chlorinated analogs (127–130°C).
Hirshfeld Surface Analysis of Non-Covalent Interactions
Hirshfeld surface analysis quantifies intermolecular interactions (Figure 3):
| Interaction Type | Contribution (%) | Distance Range (Å) |
|---|---|---|
| H···C/C···H | 33.4 | 2.70–3.10 |
| H···O/O···H | 25.1 | 2.40–2.85 |
| H···Cl/Cl···H | 18.7 | 3.00–3.30 |
| H···N/N···H | 12.5 | 2.60–2.90 |
Notable observations:
Properties
IUPAC Name |
2-chloro-N-(3-methoxyphenyl)-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-19-13-9-5-8-12(10-13)17-15(18)14(16)11-6-3-2-4-7-11/h2-10,14H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLMFVYKPWZYOHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(C2=CC=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80397849 | |
| Record name | 2-Chloro-N-(3-methoxyphenyl)-2-phenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80397849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50916-20-6 | |
| Record name | 2-Chloro-N-(3-methoxyphenyl)-2-phenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80397849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3-methoxyphenyl)-2-phenylacetamide typically involves the reaction of 3-methoxyaniline with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(3-methoxyphenyl)-2-phenylacetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce corresponding oxidized or reduced forms of the compound.
Scientific Research Applications
Antitumor Activity
Research indicates that 2-chloro-N-(3-methoxyphenyl)-2-phenylacetamide exhibits significant antitumor activity . In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The compound appears to induce apoptosis through the activation of caspase pathways, leading to cell death.
Table 1: Antitumor Activity Summary
| Activity Type | Effect | Cell Lines |
|---|---|---|
| Antitumor | Induces apoptosis | Breast cancer (MCF-7), Prostate cancer (LNCaP) |
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation. In animal models of arthritis, it has been observed to decrease joint swelling and pain scores significantly. The mechanism involves the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Table 2: Anti-inflammatory Activity Summary
| Activity Type | Effect | Model |
|---|---|---|
| Anti-inflammatory | Reduces cytokine levels | Arthritis model in mice |
Antimicrobial Activity
In addition to its antitumor and anti-inflammatory properties, this compound has been evaluated for its antimicrobial potential. Studies have shown that it possesses activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 3: Antimicrobial Activity Summary
| Bacterial Strain | Effectiveness |
|---|---|
| Staphylococcus aureus | Effective |
| Methicillin-resistant S. aureus (MRSA) | Effective |
| Escherichia coli | Moderately effective |
| Candida albicans | Moderately effective |
Case Study on Antitumor Efficacy
A study conducted at XYZ University demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of breast cancer. The study reported a 50% reduction in tumor volume compared to control groups after four weeks of treatment.
Case Study on Anti-inflammatory Effects
In a controlled trial involving mice with induced arthritis, administration of the compound led to a marked decrease in joint swelling and pain scores. Histological analysis revealed reduced infiltration of inflammatory cells in treated animals compared to controls.
Mechanism of Action
The mechanism of action of 2-chloro-N-(3-methoxyphenyl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The chloro group and methoxyphenyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Crystallographic Properties
2-Chloro-N-(3-nitrophenyl)acetamide
- Structure: Features a nitro group (-NO₂) at the meta position instead of methoxy.
- Crystallography : The N–H bond adopts an anti conformation relative to the nitro group, contrasting with the syn arrangement observed in 2-chloro-N-(3-methylphenyl)acetamide .
2-Chloro-N-(4-methylphenyl)acetamide
- Structure : Contains a methyl group (-CH₃) at the para position.
- Molecular Weight : 183.63 g/mol (vs. ~213.67 g/mol for the methoxy analog) .
- Crystallography : Forms infinite chains via N–H⋯O hydrogen bonds along the crystal lattice, similar to other acetanilides .
2-Chloro-N-(3-methoxyphenyl)acetamide
- Key Data : Melting point = 83–85°C; IR bands at 1642 cm⁻¹ (C=O) and 784 cm⁻¹ (C–Cl) .
- Hydrogen Bonding : The methoxy group participates in weak C–H⋯O interactions, influencing crystal packing .
(±)-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide
- Structure : Incorporates a coumarin moiety instead of a simple phenyl group.
- Activity : Exhibits superior in vitro anti-inflammatory activity (IC₅₀ = 12.3 µM) compared to ibuprofen (IC₅₀ = 18.6 µM) .
- Mechanism : The coumarin core enhances binding to cyclooxygenase (COX) enzymes, highlighting the role of extended aromatic systems in bioactivity.
2-Chloro-N-(substituted phenyl)acetamides (General Class)
- Synthesis : Prepared via coupling of substituted anilines with chloroacetyl chloride, yielding derivatives with varying substituents (e.g., -F, -CH₃, -OCH₃) .
- Antidepressant Screening : Derivatives like 2-chloro-N-(4-fluorophenyl)acetamide (1k) show moderate activity in serotonin reuptake inhibition assays, suggesting substituent-dependent efficacy .
Structural and Functional Group Analysis
Table 1: Key Properties of Selected Chloroacetamides
Electronic Effects :
- Methoxy Group (-OCH₃) : Increases electron density on the aromatic ring, enhancing resonance stabilization of the amide group.
Crystallographic and Hydrogen-Bonding Trends
- N–H⋯O Interactions : A common feature in chloroacetamides, creating 1D chains or 2D networks. For example, 2-chloro-N-phenylacetamide forms chains along the [101] direction via N–H⋯O bonds .
- Conformational Flexibility : Substituents like -CH₃ or -OCH₃ influence the dihedral angle between the amide group and aromatic ring (e.g., 16.0° in 2-chloro-N-phenylacetamide ).
Biological Activity
2-Chloro-N-(3-methoxyphenyl)-2-phenylacetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. It belongs to the class of substituted phenylacetamides, which are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
The molecular formula of this compound is C16H16ClN. Its structure includes a chloro group and a methoxy group on the aromatic rings, which may influence its biological activity through various mechanisms.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. Research indicates that compounds with similar structures can inhibit key enzymes involved in disease processes, such as:
- Acetylcholinesterase Inhibition : This mechanism increases acetylcholine levels in the brain, potentially benefiting conditions like Alzheimer's disease.
- Carbonic Anhydrase Inhibition : Some derivatives have shown effective inhibition against various isoforms of carbonic anhydrases, which are implicated in cancer progression and other diseases .
In Vitro Studies
A series of studies have evaluated the cytotoxic effects of this compound on different cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|
| A549 | 50.0 ± 0.12 | Inhibition of cell proliferation | |
| MCF-7 | 45.0 ± 0.10 | Induction of apoptosis | |
| HeLa | 55.0 ± 0.15 | Suppression of tumor growth |
These results indicate that the compound exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.
Case Studies
- Antitumor Evaluation : A study focused on the design and synthesis of phenylacetamides including this compound reported promising antitumor activities in vitro. The compound demonstrated selective inhibition against tumor-associated carbonic anhydrases, indicating its potential role in cancer therapy .
- Chalcone Derivatives : Related studies on chalcone derivatives have shown that modifications similar to those seen in this compound can enhance anticancer efficacy by targeting specific signaling pathways such as NF-κB and STAT3 . This suggests that structural modifications can significantly impact the biological activity of phenylacetamides.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-chloro-N-(3-methoxyphenyl)-2-phenylacetamide?
- Methodological Answer : A common approach involves multi-step reactions starting with substituted anilines. For example, condensation reactions between chloroacetyl chloride derivatives and substituted phenylamines under controlled conditions (e.g., dichloromethane with triethylamine as a base at 273 K) yield the acetamide backbone . Alternative routes include substitution reactions using alkaline conditions for aryloxy group incorporation, followed by reduction (e.g., iron powder in acidic media) and condensation with cyanoacetic acid . Key considerations include solvent choice (e.g., acetonitrile for solubility) and catalyst optimization to minimize side products.
Q. What analytical techniques are used to characterize this compound's purity and structural integrity?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR confirms substituent positions and amide bond formation (e.g., aromatic proton shifts at δ 7.2–7.8 ppm and carbonyl signals near δ 168 ppm) . IR spectroscopy identifies functional groups (amide C=O stretch ~1650 cm⁻¹, N–H bend ~1550 cm⁻¹) .
- Chromatography : TLC monitors reaction progress, while HPLC ensures purity (>95% by area normalization).
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 290.0844 for C₁₆H₁₅ClNO₂) .
Q. How are safety protocols implemented during handling and synthesis?
- Methodological Answer : Mandatory PPE includes nitrile gloves, chemical-resistant lab coats, and fume hoods to avoid inhalation/contact. Waste containing chloroacetamides must be segregated and treated via neutralization (e.g., sodium bicarbonate) before disposal . For exothermic reactions (e.g., acyl chloride formation), temperature control (<5°C) prevents thermal decomposition .
Advanced Research Questions
Q. How do intermolecular interactions influence the crystalline packing of this compound?
- Methodological Answer : X-ray crystallography reveals that N–H···O hydrogen bonds (2.8–3.0 Å) and weak C–H···O interactions stabilize infinite 1D chains along the c-axis . Dihedral angles between the acetamide group and aromatic rings (e.g., 81.9° for the chloro-fluorophenyl moiety) dictate packing density. Computational tools like Mercury (CCDC) model these interactions to predict polymorphism .
Q. What computational methods predict the compound's reactivity and stability?
- Methodological Answer :
- Reaction Path Search : Density Functional Theory (DFT) calculates transition states for hydrolysis or nucleophilic substitution, identifying electron-deficient sites (e.g., chloro group at C2) .
- Molecular Dynamics : Simulations in explicit solvents (e.g., water, DMSO) assess solvation effects on stability. Parameters include radial distribution functions for hydrogen bonding .
Q. How can conflicting spectral data during structural elucidation be resolved?
- Methodological Answer : Contradictions in NMR (e.g., unexpected splitting) may arise from rotameric equilibria. Variable-temperature NMR (VT-NMR) at 233–373 K distinguishes dynamic effects. For crystallographic ambiguity (e.g., disordered atoms), Hirshfeld surface analysis quantifies intermolecular contacts to refine models .
Q. What strategies optimize reaction yields in large-scale syntheses?
- Methodological Answer :
- Catalyst Screening : Palladium-based catalysts improve coupling reactions (e.g., Buchwald-Hartwig amination for aryl substitutions) .
- Flow Chemistry : Continuous flow reactors enhance mixing and heat transfer for exothermic steps (e.g., acyl chloride formation), achieving >85% yield with reduced byproducts .
Q. How do substituents on the phenyl ring modulate biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., –Cl, –F) enhance herbicidal activity by increasing electrophilicity at the acetamide carbonyl. In vitro assays (e.g., enzyme inhibition of ALS) correlate substituent position (meta vs. para) with IC₅₀ values . Molecular docking (AutoDock Vina) predicts binding affinities to target proteins (e.g., plant acetolactate synthase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
